N'-phenylbenzenecarboximidohydrazide
CAS No.:
Cat. No.: VC14496493
Molecular Formula: C13H13N3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13N3 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | N'-anilinobenzenecarboximidamide |
| Standard InChI | InChI=1S/C13H13N3/c14-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H2,14,16) |
| Standard InChI Key | ZOBKPJRHDMKXQG-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N |
| Canonical SMILES | C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Features
N'-Phenylbenzenecarboximidohydrazide is characterized by a benzamide core linked to a phenylhydrazine moiety. Key structural and identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N'-anilinobenzenecarboximidamide | |
| Molecular Formula | ||
| Molecular Weight | 211.26 g/mol | |
| CAS Registry Number | 33244-00-7 | |
| SMILES Notation | ||
| InChIKey | ZOBKPJRHDMKXQG-UHFFFAOYSA-N |
The compound’s structure features a planar benzamide group conjugated with a phenylhydrazine substituent, enabling π-π interactions and hydrogen bonding, critical for molecular recognition in biological systems .
Synthesis and Manufacturing
General Synthetic Routes
N'-Phenylbenzenecarboximidohydrazide is synthesized via condensation reactions between benzoyl derivatives and phenylhydrazine. A representative method involves:
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Acylation of Benzoic Acid:
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Condensation with Phenylhydrazine:
Optimization and Yields
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Solvent Systems: Dichloromethane () or dimethylformamide (DMF) are commonly used .
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Catalysts: Triethylamine () or Mukaiyama reagent enhance reaction efficiency .
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Yields: Reported yields range from 65% to 90% under optimized conditions .
Physicochemical Properties
Spectral Characterization
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FTIR: Stretching vibrations for (1615–1645 cm) and (3300–3350 cm) confirm the imine and hydrazide groups .
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NMR: NMR signals for aromatic protons appear at 7.2–8.5 ppm, while the proton resonates near 10.5 ppm .
Thermodynamic and Solubility Data
| Property | Value | Source |
|---|---|---|
| LogP (Octanol-Water) | 1.56 | |
| Aqueous Solubility | 0.107 mg/mL (predicted) | |
| Melting Point | Not reported | — |
The moderate LogP value suggests balanced hydrophobicity, suitable for membrane permeability in drug design .
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